1-Methylpentylzinc bromide
Overview
Description
1-Methylpentylzinc bromide is an organozinc compound with the molecular formula C6H13BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpentylzinc bromide can be synthesized through the reaction of 1-bromohexane with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{Br} + \text{Zn} \rightarrow \text{C}6\text{H}{13}\text{ZnBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems to handle the reactive zinc and bromide compounds. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpentylzinc bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile to form new carbon-carbon bonds. It can also participate in transmetalation reactions, where the zinc atom is exchanged with another metal.
Common Reagents and Conditions:
Nucleophilic Addition: This reaction typically involves aldehydes or ketones as electrophiles. The reaction is carried out in an anhydrous solvent like THF under inert conditions.
Transmetalation: This reaction involves the exchange of the zinc atom with another metal, such as palladium or copper, often in the presence of a ligand to stabilize the transition metal complex.
Major Products:
Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the nature of the electrophile.
Transmetalation: The major products are organometallic complexes that can be further used in cross-coupling reactions.
Scientific Research Applications
1-Methylpentylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds. It is a key reagent in the Negishi coupling reaction, which is widely used in organic synthesis.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are used in the development of pharmaceuticals.
Medicine: The compound itself is not used directly in medicine, but its derivatives and the compounds synthesized using it can have medicinal properties.
Mechanism of Action
The mechanism of action of 1-methylpentylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
- 1-Methylbutylzinc bromide
- 1-Methylhexylzinc bromide
- 1-Methylheptylzinc bromide
Comparison: 1-Methylpentylzinc bromide is unique in its balance of reactivity and stability. Compared to 1-methylbutylzinc bromide, it has a longer carbon chain, which can influence its solubility and reactivity. Compared to 1-methylhexylzinc bromide and 1-methylheptylzinc bromide, it has a shorter carbon chain, which can make it more reactive but potentially less stable. These differences make this compound a versatile reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKRKNQBLNDDQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-13-3 | |
Record name | 312693-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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